molecular formula C16H19N3O3S B4391815 1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea

1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B4391815
M. Wt: 333.4 g/mol
InChI Key: BFWOPLVMLJOPMO-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions. The thiourea moiety connects these two aromatic systems, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 3-methyl-2-aminopyridine with 3,4,5-trimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

  • Dissolve 3-methyl-2-aminopyridine in dichloromethane.
  • Add 3,4,5-trimethoxyphenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization or column chromatography.

Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation:

  • The thiourea moiety can be oxidized to form the corresponding thiourea dioxide or sulfonyl derivatives.
  • Common oxidizing agents include hydrogen peroxide and peracids.

Reduction:

  • The compound can be reduced to form the corresponding amine derivatives.
  • Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution:

  • The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
  • Reagents like nitric acid, halogens, and sulfuric acid are typically used for these reactions.

Major Products:

  • Oxidation products: Thiourea dioxide, sulfonyl derivatives.
  • Reduction products: Amine derivatives.
  • Substitution products: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
  • Evaluated for its ability to modulate biological pathways involved in disease processes.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways:

Molecular Targets:

  • Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptors: It may interact with cellular receptors, modulating their signaling pathways.

Pathways Involved:

  • Signal Transduction: The compound can affect signal transduction pathways, altering cellular responses.
  • Gene Expression: It may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

  • 1-(2-Pyridyl)-3-(3,4,5-trimethoxyphenyl)thiourea
  • 1-(3-Methylpyridin-2-yl)-3-phenylthiourea
  • 1-(3-Methylpyridin-2-yl)-3-(4-methoxyphenyl)thiourea

Uniqueness:

  • The presence of the 3,4,5-trimethoxyphenyl group imparts unique electronic and steric properties to the compound.
  • The combination of the pyridine and phenyl rings with specific substituents enhances its reactivity and potential biological activity.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-10-6-5-7-17-15(10)19-16(23)18-11-8-12(20-2)14(22-4)13(9-11)21-3/h5-9H,1-4H3,(H2,17,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOPLVMLJOPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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